![molecular formula C10H16N2O2S B3825075 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3825075.png)
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione
Overview
Description
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione, commonly known as Thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a member of the thiazine dye family and is known for its ability to bind to amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease. ThT has become an essential tool for researchers studying the mechanisms of amyloid formation and the development of treatments for these diseases.
Mechanism of Action
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione binds to amyloid fibrils through hydrophobic interactions with the exposed aromatic residues on the surface of the fibril. This binding induces a conformational change in 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione, which results in an increase in fluorescence emission. This increase in fluorescence can be used to detect and quantify the presence of amyloid fibrils in biological samples.
Biochemical and Physiological Effects:
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interact with DNA or RNA and has no known toxic effects on cells or tissues. However, it should be noted that 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is a dye and may interfere with certain assays or experiments if not used appropriately.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is its ability to detect and quantify the presence of amyloid fibrils in biological samples. Its fluorescence emission is highly sensitive and specific, making it a valuable tool for researchers studying amyloid formation. However, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has limitations in that it cannot distinguish between different types of amyloid fibrils and may bind to non-amyloid aggregates, leading to false positives. Additionally, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione may interfere with certain assays or experiments if not used appropriately.
Future Directions
There are several future directions for the use of 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione in scientific research. One potential area of research is the development of new compounds that can bind to amyloid fibrils with higher specificity and sensitivity than 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione. Another area of research is the development of new imaging techniques that can detect amyloid fibrils in vivo. Additionally, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione may have applications in the diagnosis and monitoring of neurodegenerative diseases, as it can be used to detect and quantify the presence of amyloid fibrils in biological fluids such as cerebrospinal fluid.
Scientific Research Applications
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is primarily used in the study of amyloid fibrils and their formation. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease. 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione binds to these fibrils and emits a fluorescent signal, allowing researchers to detect and quantify the presence of amyloid fibrils in biological samples. 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has also been used in the development of treatments for these diseases, as it can be used to screen potential therapeutic compounds that may inhibit amyloid formation.
properties
IUPAC Name |
5,5-diethyl-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-5-10(6-2)7(13)11(3)9(14)12(4)8(10)15/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULWPURXUZMZAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=S)C)C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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